molecular formula C17H21N3O7 B13728772 (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid

Cat. No.: B13728772
M. Wt: 379.4 g/mol
InChI Key: OKHHDOBVCIRKSX-AWEZNQCLSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group, a formyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the tert-Butoxycarbonyl Group: This is often done using tert-butyl chloroformate in the presence of a base.

    Formylation and Nitration:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include acids, bases, and nucleophiles.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: The major products would depend on the specific substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential drug candidate or intermediate in drug synthesis.

    Industry: As a specialty chemical in the production of advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)piperazine-2-carboxylic acid: Lacks the formyl group.

    (S)-1-(tert-Butoxycarbonyl)-4-(4-formylphenyl)piperazine-2-carboxylic acid: Lacks the nitro group.

    (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-methylphenyl)piperazine-2-carboxylic acid: Has a methyl group instead of a nitro group.

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-3-nitrophenyl)piperazine-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the aromatic ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H21N3O7

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-4-(4-formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)12-5-4-11(10-21)13(8-12)20(25)26/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

OKHHDOBVCIRKSX-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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